1,7-Dioxadispiro(4.0.4.2)dodeca-2,8-diene-11,12-dicarboxylic acid, 4,10-dioxo-2,8-diphenyl-, dimethyl ester, (5-alpha,6-alpha,11-alpha,12-alpha)-
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Overview
Description
Dimethyl 4,10-dioxo-2,8-diphenyl-1,7-dioxadispiro[4.0.4.2]dodeca-2,8-diene-11,12-dicarboxylate is a complex organic compound with the molecular formula C26H20O8. This compound is characterized by its unique spiro structure, which includes two dioxo groups and two phenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 4,10-dioxo-2,8-diphenyl-1,7-dioxadispiro[4.0.4.2]dodeca-2,8-diene-11,12-dicarboxylate typically involves multiple steps, starting from simpler organic molecules. The process often includes the formation of spiro compounds through cyclization reactions. Specific reagents and catalysts are used to facilitate these reactions, ensuring the correct formation of the spiro structure. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to optimize yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction conditions and can significantly increase production efficiency. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 4,10-dioxo-2,8-diphenyl-1,7-dioxadispiro[4.0.4.2]dodeca-2,8-diene-11,12-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can modify the dioxo groups, potentially leading to the formation of hydroxyl or other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are tailored to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Dimethyl 4,10-dioxo-2,8-diphenyl-1,7-dioxadispiro[4.0.4.2]dodeca-2,8-diene-11,12-dicarboxylate has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable for studying spiro compounds and their reactivity.
Biology: Researchers investigate the compound’s potential biological activities, including its interactions with enzymes and receptors.
Medicine: The compound’s derivatives are explored for their potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Mechanism of Action
The mechanism by which dimethyl 4,10-dioxo-2,8-diphenyl-1,7-dioxadispiro[4.0.4.2]dodeca-2,8-diene-11,12-dicarboxylate exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include signal transduction, gene expression, and metabolic processes. Detailed studies are required to elucidate the exact mechanisms and identify the molecular targets .
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 2,2’-dioxo-3,3’-diphenyl-1,1’-spirobi[indene]-4,4’-dicarboxylate
- Dimethyl 3,7-dioxo-2,8-diphenyl-1,6-dioxadispiro[4.0.4.2]dodeca-2,8-diene-11,12-dicarboxylate
Uniqueness
Dimethyl 4,10-dioxo-2,8-diphenyl-1,7-dioxadispiro[4.0.4.2]dodeca-2,8-diene-11,12-dicarboxylate stands out due to its specific spiro structure, which imparts unique chemical properties and reactivity.
Properties
CAS No. |
142273-60-7 |
---|---|
Molecular Formula |
C26H20O8 |
Molecular Weight |
460.4 g/mol |
IUPAC Name |
dimethyl 1,10-dioxo-3,8-diphenyl-4,7-dioxadispiro[4.0.46.25]dodeca-2,8-diene-11,12-dicarboxylate |
InChI |
InChI=1S/C26H20O8/c1-31-23(29)21-22(24(30)32-2)26(20(28)14-18(34-26)16-11-7-4-8-12-16)25(21)19(27)13-17(33-25)15-9-5-3-6-10-15/h3-14,21-22H,1-2H3 |
InChI Key |
OBLAAFXTCWDHCU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C(C2(C13C(=O)C=C(O3)C4=CC=CC=C4)C(=O)C=C(O2)C5=CC=CC=C5)C(=O)OC |
Origin of Product |
United States |
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